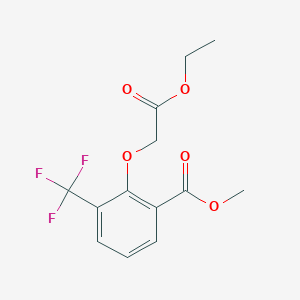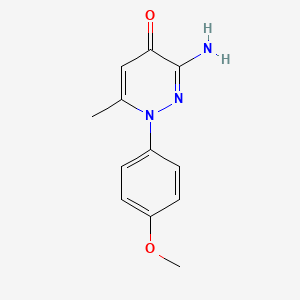
2-Isopropylisothiourea;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylisothiourea;hydroiodide is a chemical compound with the molecular formula C4H11IN2S It is a derivative of isothiourea, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of 2-Isopropylisothiourea;hydroiodide typically involves the reaction of isopropylamine with thiourea in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
2-Isopropylisothiourea;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The isothiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Isopropylisothiourea;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of 2-Isopropylisothiourea;hydroiodide involves its interaction with nitric oxide synthase (NOS). It acts as a competitive inhibitor at the L-arginine binding site of NOS, thereby reducing the production of nitric oxide. This inhibition can modulate various physiological processes, including vasodilation, immune response, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
2-Isopropylisothiourea;hydroiodide can be compared with other isothiourea derivatives such as:
S-Methylisothiourea: Known for its selective inhibition of inducible NOS.
S-Ethylisothiourea: Exhibits potent inhibition of both endothelial and inducible NOS.
1-Isobutanoyl-2-isopropylisothiourea: Studied for its radioprotective properties and potential use in cancer therapy. The uniqueness of this compound lies in its balanced inhibitory effects on different NOS isoforms, making it a versatile tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C4H11IN2S |
|---|---|
Molekulargewicht |
246.12 g/mol |
IUPAC-Name |
propan-2-yl carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |
InChI-Schlüssel |
WBVZIFQOEVKXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(=N)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


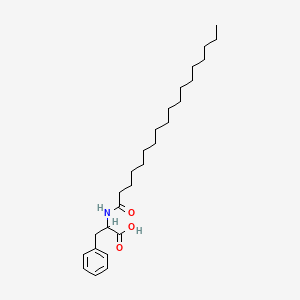
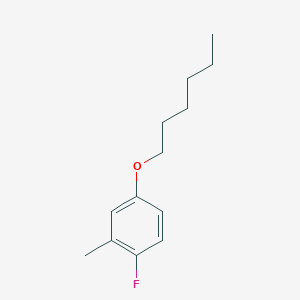
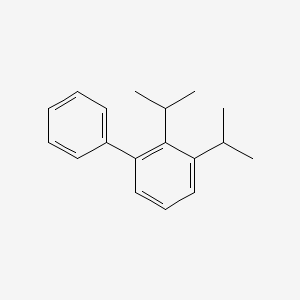
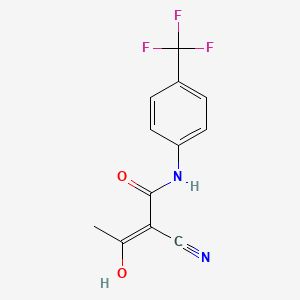
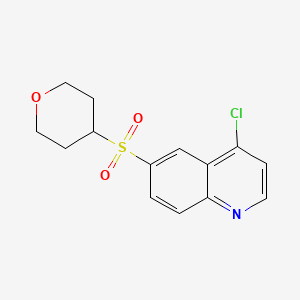
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
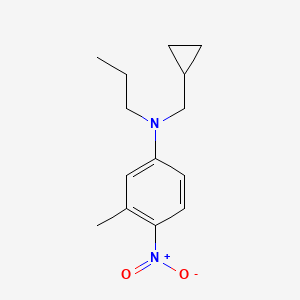
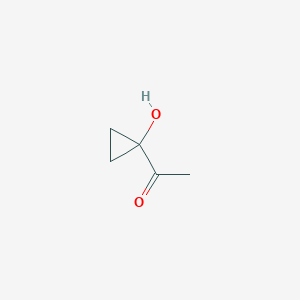
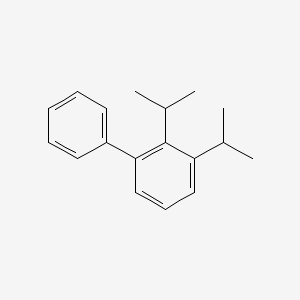
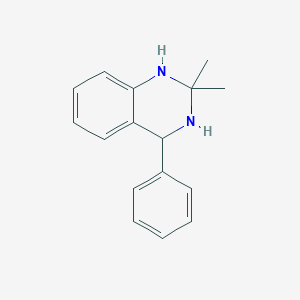
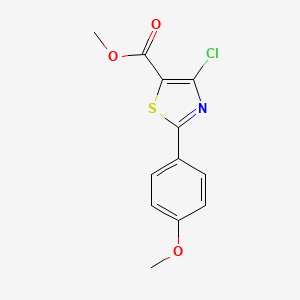
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
